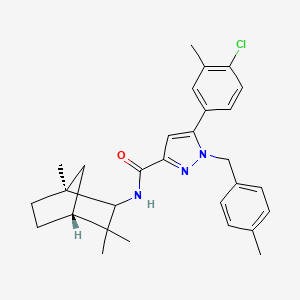
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol is a complex organic compound characterized by its unique structure, which includes benzyl, methyl, and tert-butyldimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Amino Alcohol: The protected phenol is then reacted with benzylmethylamine in the presence of a suitable catalyst to form the amino alcohol.
Deprotection: The final step involves the removal of the tert-butyldimethylsilyl protecting groups using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted benzyl derivatives.
科学研究应用
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Benzyl(methyl)amino)-1-phenylethanol: Lacks the tert-butyldimethylsilyl groups, resulting in different chemical properties and reactivity.
2-(Benzyl(methyl)amino)-1-(3,4-dihydroxyphenyl)ethanol: Contains hydroxyl groups instead of tert-butyldimethylsilyl groups, affecting its stability and solubility.
Uniqueness
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol is unique due to the presence of tert-butyldimethylsilyl groups, which provide increased stability and protection to the phenyl ring. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C28H47NO3Si2 |
|---|---|
分子量 |
501.8 g/mol |
IUPAC 名称 |
2-[benzyl(methyl)amino]-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethanol |
InChI |
InChI=1S/C28H47NO3Si2/c1-27(2,3)33(8,9)31-25-18-17-23(19-26(25)32-34(10,11)28(4,5)6)24(30)21-29(7)20-22-15-13-12-14-16-22/h12-19,24,30H,20-21H2,1-11H3 |
InChI 键 |
INDZXAHOPYWHJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(CN(C)CC2=CC=CC=C2)O)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


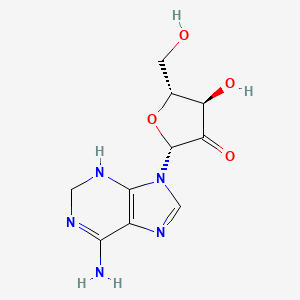
![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)

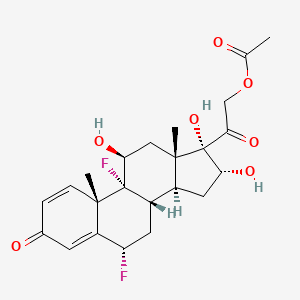
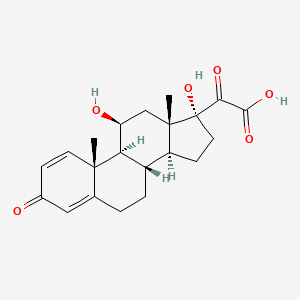
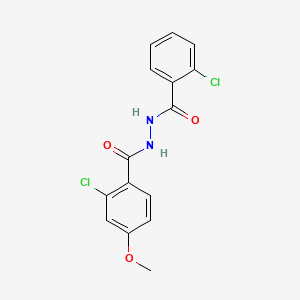
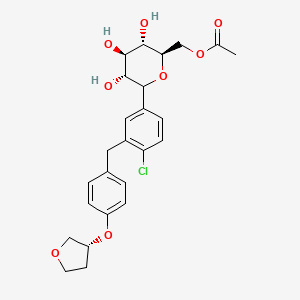
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
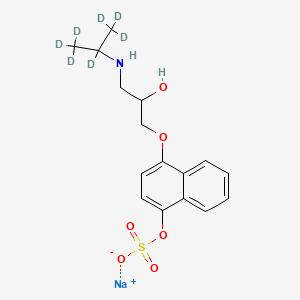
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)
